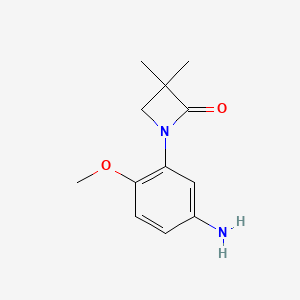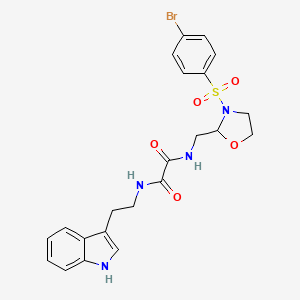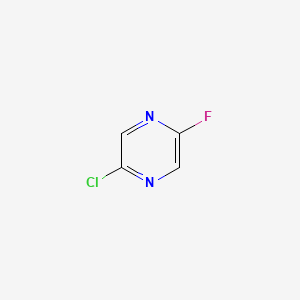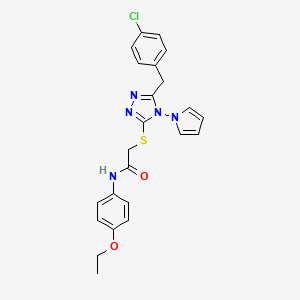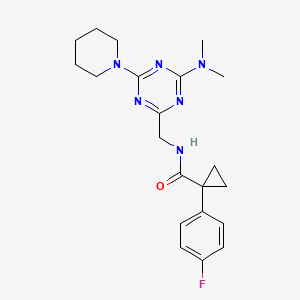
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a triazine core, a dimethylamino group, a piperidine ring, and a cyclopropanecarboxamide linked to a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Triazine Core
Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.
Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.
Attachment of the Cyclopropanecarboxamide Group
Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form this compound.
Industrial Production Methods
On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.
Reduction: : The compound can be reduced to amines using hydrogenation techniques.
Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.
Reduction: : Catalysts like Pd/C with hydrogen gas.
Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion to respective amines.
Substitution: : Corresponding substituted triazine derivatives.
科学研究应用
Chemistry
Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.
Biology
Medicine
Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.
Industry
Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.
相似化合物的比较
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
Dimethylamino and piperidine groups: provide distinctive electronic and steric properties, enhancing its binding affinity and specificity.
Fluorophenyl group: contributes to its metabolic stability and bioavailability.
The unique combination of functional groups in N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide makes it a versatile and valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXAAFTXFGOFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
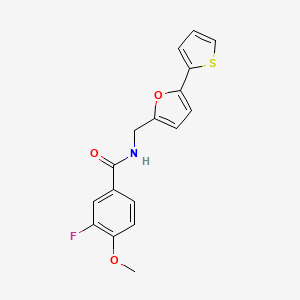
![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
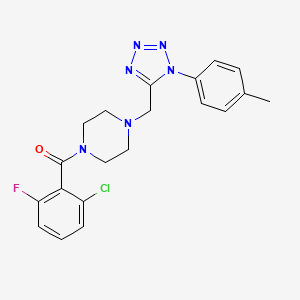
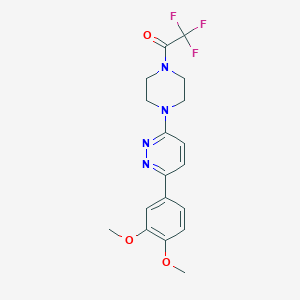
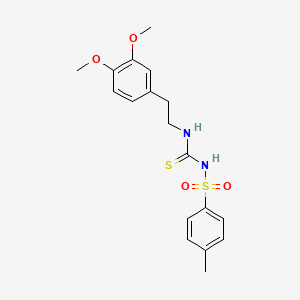
![(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate](/img/structure/B2970072.png)
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)
